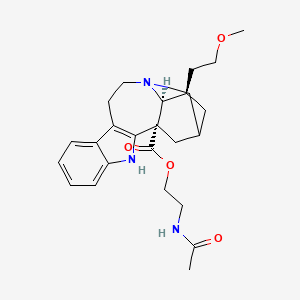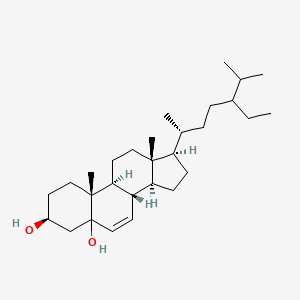
2-Acetylaminoethyl 18-methoxycoronaridinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylaminoethyl 18-methoxycoronaridinate is a synthetic derivative of ibogaine, developed by researchers to explore its potential in various scientific and medical applications. This compound is known for its unique chemical structure and properties, which make it a subject of interest in the fields of pharmacology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylaminoethyl 18-methoxycoronaridinate involves multiple steps, starting from the basic structure of ibogaineThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yields and purity, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylaminoethyl 18-methoxycoronaridinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-Acetylaminoethyl 18-methoxycoronaridinate has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of addiction and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetylaminoethyl 18-methoxycoronaridinate involves its interaction with specific molecular targets and pathways. It primarily acts as a selective antagonist of nicotinic acetylcholine receptors, particularly the α3β4 subtype. This interaction modulates neurotransmitter release and neuronal activity, leading to its observed effects on addiction and neurological functions .
Comparison with Similar Compounds
18-Methoxycoronaridine: A related compound with similar pharmacological properties but different potency and selectivity.
Ibogaine: The parent compound from which 2-Acetylaminoethyl 18-methoxycoronaridinate is derived, known for its psychoactive effects.
Noribogaine: A metabolite of ibogaine with distinct pharmacological effects.
Uniqueness: this compound is unique due to its specific chemical modifications, which enhance its potency and selectivity compared to its parent compound and related derivatives. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C25H33N3O4 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-acetamidoethyl (1S,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C25H33N3O4/c1-16(29)26-9-12-32-24(30)25-14-17-13-18(8-11-31-2)23(25)28(15-17)10-7-20-19-5-3-4-6-21(19)27-22(20)25/h3-6,17-18,23,27H,7-15H2,1-2H3,(H,26,29)/t17?,18-,23-,25+/m0/s1 |
InChI Key |
PIPDTENSRZRDNA-BJASRFDRSA-N |
Isomeric SMILES |
CC(=O)NCCOC(=O)[C@@]12CC3C[C@@H]([C@@H]1N(C3)CCC4=C2NC5=CC=CC=C45)CCOC |
Canonical SMILES |
CC(=O)NCCOC(=O)C12CC3CC(C1N(C3)CCC4=C2NC5=CC=CC=C45)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Bis[2-(isobutylamino)acetamido]anthraquinone](/img/structure/B10841388.png)
![2,7-Bis[2-(dimethylamino)acetamido]anthraquinone](/img/structure/B10841391.png)
![2,7-Bis[2-(isopropylamino)acetamido]anthraquinone](/img/structure/B10841397.png)
![2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone](/img/structure/B10841412.png)
![2,7-Bis[3-(piperazino)propionamido]anthraquinone](/img/structure/B10841418.png)
![2,7-Bis[3-(butylamino)propionamido]anthraquinone](/img/structure/B10841419.png)
![2,7-Bis[3-(ethylamino)propionamido]anthraquinone](/img/structure/B10841426.png)
![2-[(2-Methyl-4-thiazolyl)ethynyl]pyrazine](/img/structure/B10841427.png)
![2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine](/img/structure/B10841436.png)
![2,7-Bis[3-(pyrrolidino)propionamido]anthraquinone](/img/structure/B10841438.png)
![2-[1,4]Oxazepan-4-yl-benzo[h]chromen-4-one](/img/structure/B10841443.png)
![2-[7-(Benzyloxy)-2-oxo-2H-chromen-4-yl]acetamide](/img/structure/B10841446.png)
![2-[1,4]Diazepan-1-yl-6-nitro-quinoline](/img/structure/B10841451.png)

